1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be achieved through several synthetic routes. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative .
In an industrial setting, the synthesis of N-substituted ureas, including this compound, can be carried out using resource-efficient and environmentally friendly methods. One such method involves the use of potassium isocyanate in water without organic co-solvents, promoting a unique substrate selectivity and high chemical purity .
Chemical Reactions Analysis
1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Scientific Research Applications
1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, the compound is used in the development of new materials with unique properties for industrial applications .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as indole derivatives and other N-substituted ureas. These compounds share some structural similarities but differ in their specific functional groups and biological activities
Similar Compounds
- Indole derivatives
- Other N-substituted ureas
- Pyrrolidine derivatives
Properties
IUPAC Name |
1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(16-8-9-16)24-12-4-7-17-13-18(10-11-19(17)24)23-21(26)22-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNRFFIZSVSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.